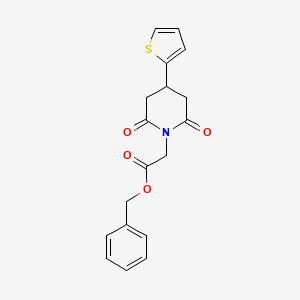

Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate is a complex organic compound that features a piperidine ring substituted with a thiophene group and an ester linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a thiophene-containing compound, followed by esterification with benzyl alcohol. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring the quality and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the piperidine ring, potentially converting them to alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules through various reactions:

- Synthetic Routes : The synthesis typically involves multi-step organic reactions, including condensation with thiophene derivatives and subsequent esterification with benzyl alcohol. Catalysts such as acids or bases are often employed under reflux conditions to ensure complete conversion.

Biology

Research indicates that this compound may possess significant biological activity:

- Antimicrobial Properties : Preliminary studies have suggested that it exhibits antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Activity : The compound's structure suggests potential anticancer properties. It has been investigated for its ability to inhibit cancer cell lines, with promising results indicating significant inhibition rates against leukemia and CNS cancer cell lines .

Medicine

The therapeutic potential of this compound is under exploration:

- Drug Development : It is being studied for its role in developing new drugs targeting various diseases, particularly cancer. Its unique structure allows for modifications that could enhance efficacy and reduce side effects .

Industry

In industrial applications, this compound is being explored for its utility in producing advanced materials:

- Polymers and Coatings : Due to its chemical properties, it can be incorporated into polymers and coatings, contributing to enhanced material characteristics such as durability and resistance to environmental factors.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various derivatives of this compound against multiple cancer cell lines. The results indicated that certain modifications led to enhanced inhibitory effects on cell proliferation, suggesting that structural variations can significantly influence biological activity .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of this compound demonstrated effective synthetic routes yielding high purity products. Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of the compound, paving the way for further biological testing .

Wirkmechanismus

The mechanism of action of Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate is not fully understood, but it is believed to interact with various molecular targets. The thiophene ring may facilitate binding to specific enzymes or receptors, while the piperidine ring can enhance the compound’s stability and bioavailability. The ester linkage allows for potential hydrolysis, releasing active metabolites that can exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Thiophene Derivatives: Compounds like 2-acetylthiophene and thiophene-2-carboxylic acid share the thiophene ring structure.

Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine have similar piperidine ring structures.

Uniqueness: Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate is unique due to its combination of a thiophene ring and a piperidine ring linked by an ester group. This structure provides a versatile scaffold for further chemical modifications, making it valuable for various applications in research and industry.

Biologische Aktivität

Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is C18H18N2O3S, with a molecular weight of 342.4 g/mol. It features a piperidine ring substituted with a thiophene group and two carbonyl groups, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O3S |

| Molecular Weight | 342.4 g/mol |

| Structure | Structure |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole scaffolds demonstrated potent activity against multidrug-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, suggesting that similar compounds may possess comparable efficacy against these pathogens .

Anti-inflammatory Properties

The compound has been implicated in the inhibition of pro-inflammatory cytokines. Studies show that related compounds can inhibit the production of tumor necrosis factor-alpha (TNF-α), which is crucial in managing inflammatory diseases . This suggests a potential application in treating conditions characterized by excessive inflammation.

Neuroprotective Effects

In vitro assays have indicated that benzyl derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar structures have shown promising results in enhancing cognitive function by preventing the breakdown of acetylcholine, thus supporting neuroprotective strategies .

Case Studies

- Anti-inflammatory Efficacy : A study evaluated the anti-inflammatory effects of related compounds in rat models. The results indicated a significant reduction in paw edema when treated with these compounds, correlating with decreased TNF-α levels .

- Neuroprotection in Alzheimer's Models : In a study involving transgenic mice models of Alzheimer's disease, administration of related benzyl compounds led to improved memory performance and reduced amyloid plaque formation, highlighting their potential as therapeutic agents .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of carbonyl groups allows for interaction with active sites on enzymes like AChE and cyclooxygenase, potentially leading to inhibition.

- Modulation of Cytokine Production : By affecting signaling pathways involved in inflammation, this compound may reduce the synthesis and release of pro-inflammatory cytokines.

Eigenschaften

IUPAC Name |

benzyl 2-(2,6-dioxo-4-thiophen-2-ylpiperidin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-16-9-14(15-7-4-8-24-15)10-17(21)19(16)11-18(22)23-12-13-5-2-1-3-6-13/h1-8,14H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJKTNHTMATSIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)N(C1=O)CC(=O)OCC2=CC=CC=C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.